molecular formula C₁₉H₁₆F₂N₄O₃ B1662714 A7132 CAS No. 100490-21-9

A7132

Cat. No.: B1662714
CAS No.: 100490-21-9
M. Wt: 386.4 g/mol
InChI Key: ROMLGDPRVIVYSV-UHFFFAOYSA-N
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Description

A7132 is a synthetic compound belonging to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of bacterial infections. It is structurally characterized by the presence of a naphthyridine core, a piperazine ring, and fluorine atoms, which contribute to its potent antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A7132 typically involves multiple steps:

    Formation of the Naphthyridine Core: The naphthyridine core is synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminonicotinic acid and ethyl acetoacetate.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the naphthyridine intermediate.

    Final Coupling and Cyclization: The final step involves coupling the fluorinated intermediate with 4-fluorophenylboronic acid under Suzuki coupling conditions, followed by cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes are employed to ensure consistent quality and yield.

    Catalysts and Reagents: Use of efficient catalysts and reagents to minimize by-products and enhance reaction rates.

    Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization are used to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    N-oxide Derivatives: Formed through oxidation of the piperazine ring.

    Hydroxyl Derivatives: Formed through reduction of the carbonyl group.

    Substituted Derivatives: Formed through nucleophilic substitution of fluorine atoms.

Scientific Research Applications

A7132 has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying fluoroquinolone synthesis and reactivity.

    Biology: Investigated for its antibacterial activity against various bacterial strains.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the naphthyridine core.

    Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents, offering a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria compared to other fluoroquinolones.

Uniqueness

A7132 is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its dual fluorine atoms enhance its binding affinity to bacterial enzymes, making it a potent antibacterial agent.

Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O3/c20-11-1-3-12(4-2-11)25-10-14(19(27)28)16(26)13-9-15(21)18(23-17(13)25)24-7-5-22-6-8-24/h1-4,9-10,22H,5-8H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMLGDPRVIVYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545925
Record name 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100490-21-9
Record name 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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